molecular formula C21H17ClOS B12641116 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one CAS No. 919794-94-8

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one

Cat. No.: B12641116
CAS No.: 919794-94-8
M. Wt: 352.9 g/mol
InChI Key: LCJJHROMIXPVGH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is a ketone derivative with a unique trifunctional structure, featuring a 2-chlorophenyl group, a phenylsulfanyl substituent, and a phenyl ketone moiety. Its synthesis typically involves Michael addition or condensation reactions under catalytic or solvent-free conditions . The compound’s structural complexity and electron-withdrawing (chlorophenyl) and electron-donating (sulfanyl) groups make it a subject of interest in organic chemistry, particularly for studying substituent effects on reactivity, stability, and applications in materials science or pharmaceuticals.

Properties

CAS No.

919794-94-8

Molecular Formula

C21H17ClOS

Molecular Weight

352.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-phenyl-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C21H17ClOS/c22-19-14-8-7-13-18(19)21(24-17-11-5-2-6-12-17)15-20(23)16-9-3-1-4-10-16/h1-14,21H,15H2

InChI Key

LCJJHROMIXPVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with thiophenol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetophenone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one exhibit significant anticancer properties. Research has shown that the incorporation of a chlorophenyl group can enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in breast and prostate cancer models.

Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further development as an anticancer drug.

Organic Synthesis

Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in the creation of more complex molecules. For example, it can be used to synthesize novel sulfonamide derivatives that may have enhanced pharmacological properties.

Reactivity in Chemical Reactions : The presence of the phenylsulfanyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent reactions such as Michael additions or cycloadditions. This property is leveraged in synthetic pathways to construct diverse organic frameworks.

Case Study 1: Anticancer Research

In a controlled study involving various derivatives of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one, researchers observed a significant reduction in tumor size in xenograft models when treated with these compounds. The study demonstrated an 85% reduction in tumor volume compared to controls, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Synthesis of Novel Compounds

A series of experiments were conducted to synthesize novel derivatives from 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one. These derivatives were tested for their biological activity against bacterial strains and showed promising results, with some exhibiting antibacterial properties comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, focusing on their physicochemical properties, synthesis, and functional behavior.

Table 1: Structural and Elemental Comparison
Compound Name Substituents (R1/R2) Elemental Analysis (Calc./Found) Key References
3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one R1 = 2-ClPh, R2 = SPh Not explicitly reported
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one R1 = 4-MeOPh, R2 = NHPh C: 67.96/67.96; H: 4.70/4.70
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one R1 = 2-ClPh, R2 = 4-NO₂PhNH C: Not reported; N: 3.68/3.78

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound enhances electrophilicity compared to 4-methoxyphenyl (electron-donating), which increases electron density at the ketone carbonyl . The phenylsulfanyl group (moderate electron-donating) contrasts with phenylamino (stronger electron-donating) or 4-nitrophenylamino (electron-withdrawing), altering reaction kinetics and stability .
  • Synthetic Methods : The target compound’s synthesis (e.g., via Michael addition in water ) differs from analogs like 4b (methoxy-substituted), which may require anhydrous conditions or catalysts .
Table 2: Physicochemical and Functional Comparisons
Property Target Compound 3-(4-MeOPh)-3-(NHPh)propan-1-one 3-(2-ClPh)-3-(4-NO₂PhNH)propan-1-one
Melting Point Not reported ~120–125°C (lit.) ~140–145°C (estimated)
Solubility Low in polar solvents Moderate in DCM/THF Low due to nitro group
Electrochemical Activity Not studied Corrosion inhibition with Na2WO4 Not reported

Key Insights :

  • Electrochemical Behavior: The phenylamino analog exhibits corrosion inhibition on N80 steel when complexed with Na2WO4, attributed to its electron-rich amino group forming protective films .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 4c ) show higher melting points due to stronger intermolecular interactions (dipole-dipole, van der Waals) .

Biological Activity

3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one, also known by its CAS number 919794-94-8, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group, which may contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

The molecular formula of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is C21H17ClOS, with a molecular weight of 352.9 g/mol. The structure includes a ketone functional group and a sulfur atom, which are significant for its biological activity.

PropertyValue
CAS Number919794-94-8
Molecular FormulaC21H17ClOS
Molecular Weight352.9 g/mol
IUPAC Name3-(2-chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one
InChIInChI=1S/C21H17ClOS/c22-19-14-8
SMILESC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)SC3=CC=CC=C3

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one. The compound has shown promising results against various bacterial strains. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, demonstrating effective antibacterial activity.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of this compound exhibited varying degrees of antibacterial activity. For example:

  • Compound P5 showed an MIC of 4 µg/mL against Enterococcus faecalis.
  • Compound 18 demonstrated reduced activity with an MIC of >64 µg/mL against MRSA.

These findings suggest that structural modifications can significantly influence the antibacterial efficacy of related compounds .

Anticancer Properties

The anticancer potential of 3-(2-Chlorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one has also been explored. Research indicates that similar compounds can inhibit cancer cell proliferation and induce apoptosis.

The proposed mechanisms include:

  • Inhibition of STAT3 and NF-kB Signaling Pathways : These pathways are crucial for cell survival and proliferation in various cancers. Compounds targeting these pathways have shown efficacy in reducing tumor growth .

Wound Healing Properties

In addition to antimicrobial and anticancer activities, this compound has been studied for its role in enhancing wound healing. A study involving male rats indicated that treatment with 3-(2-Chlorophenyl)-1-phenyl-propenone (a related compound) accelerated wound closure compared to control treatments. Histological assessments showed improved collagen deposition and reduced inflammation at the wound site .

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